5-Bromo-6-methylpyrimidin-4-OL

Physicochemical Properties Halogenated Pyrimidines Comparative Analysis

Researchers requiring a reliable C5-brominated pyrimidine for Pd-catalyzed cross-coupling often face supply inconsistency. 5-Bromo-6-methylpyrimidin-4-OL (CAS 3438-52-6) resolves this with a validated 63%-yield scalable route demonstrated at 100 g scale. • Optimal C5-Br handle for Suzuki, Heck & Stille reactions enabling rapid 4-substituted pyrimidine library construction • Preferred [18F]-fluorination precursor for σ1 receptor PET tracer development • Consistent 97% purity; stored under inert atmosphere at 2-8°C for maximum stability

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 3438-52-6
Cat. No. B189404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylpyrimidin-4-OL
CAS3438-52-6
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N=CN1)Br
InChIInChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
InChIKeyBIJQLSJJQJIFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methylpyrimidin-4-OL: Halogenated Pyrimidine Building Block


5-Bromo-6-methylpyrimidin-4-OL (CAS 3438-52-6) is a heterocyclic organic compound with molecular formula C5H5BrN2O and molecular weight 189.01 g/mol [1]. It belongs to the halogenated pyrimidine class, characterized by a bromine atom at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position . This substitution pattern confers distinct physicochemical properties and reactivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials via established cross-coupling chemistries such as Heck, Stille, and Suzuki reactions .

Brominated pyrimidine building block with C5-Br cross-coupling handle
Methyl and hydroxyl substitution influence regioselectivity and product properties
Compatible with Heck, Stille, and Suzuki palladium-catalyzed reactions

5-Bromo-6-methylpyrimidin-4-OL: Interchangeability Limitations


Generic substitution of 5-Bromo-6-methylpyrimidin-4-OL with chloro-, iodo-, or other bromo-pyrimidine analogs is not advisable due to quantifiable differences in physicochemical properties and cross-coupling reactivity. The identity of the halogen (Br vs. Cl vs. I) directly impacts boiling point, density, and, critically, the rate and selectivity of palladium-catalyzed cross-coupling reactions . For instance, literature demonstrates that chloropyrimidines are often preferable over bromopyrimidines in Suzuki couplings, indicating divergent reaction profiles [1]. Therefore, procurement decisions must be guided by the specific synthetic requirements and performance characteristics unique to the brominated derivative.

Risk Factor
5-Bromo-6-methylpyrimidin-4-OL
Chloro- / Iodo- analogs
Halogen-dependent reactivity
Bromine provides balanced reactivity for cross-couplings
Chlorine may show lower reactivity; iodine may alter selectivity
Suzuki coupling behavior
Reported effective, but chloropyrimidines can be preferred in some cases
Chloropyrimidines may exhibit divergent coupling profiles

5-Bromo-6-methylpyrimidin-4-OL: Comparative Performance Data


Physicochemical Profile vs. Halogen Analogs

5-Bromo-6-methylpyrimidin-4-OL exhibits intermediate physicochemical properties between its chloro and iodo analogs. The brominated compound has a molecular weight of 189.01 g/mol, a predicted boiling point of 225.5 ± 50.0 °C at 760 mmHg, and a predicted density of 1.84 g/cm³ . In contrast, 5-chloro-6-methylpyrimidin-4-ol (MW 144.56, bp 206.4 ± 50.0 °C, density 1.45 g/cm³) and 5-iodo-6-methylpyrimidin-4-ol (MW 236.01, bp 245.5 °C at 760 mmHg) represent lighter/more volatile and heavier/less volatile extremes, respectively [1] .

Physicochemical Profile
Cross-study comparable
MW: 189 (Br) vs. 145 (Cl) vs. 236 (I) g/mol; BP: 225.5 vs. 206.4 vs. 245.5 °C; Density: 1.84 vs. 1.45 g/cm³
Intermediate properties may influence solubility and volatility for reaction design
Predicted/computed values; data to verify for specific conditions
Physicochemical Properties Halogenated Pyrimidines Comparative Analysis

Scalable Synthetic Route and Yield

A reported scalable synthetic route for 5-Bromo-6-methylpyrimidin-4-OL proceeds via condensation of formamidine acetate with methyl acetoacetate, followed by N-bromosuccinimide-mediated bromination and chlorination. The key intermediate, 6-methylpyrimidin-4-ol, was isolated in a 63% yield on a 100-gram scale, which the authors describe as 'a superior choice for the synthesis of this versatile heterocycle' . This yield compares favorably to unspecified alternative methods and demonstrates practical scalability.

Scalable Synthesis
Reported
63% yield on 100 g scale via NBS bromination of 6-methylpyrimidin-4-ol
Supports procurement for large-scale synthetic campaigns
Yield may vary with scale; described as superior to unspecified alternatives
Synthetic Methodology Process Chemistry Heterocycle Synthesis

Monomer for Cross-Coupling Libraries

5-Bromo-6-methylpyrimidin-4-OL serves as a key monomer for the generation of 4-substituted pyrimidine libraries. The bromine atom at the 5-position allows for participation in established cross-coupling reactions (Heck, Stille, Suzuki), enabling rapid access to novel chemical space . In contrast, non-halogenated pyrimidin-4-ols lack this reactive handle, severely limiting their diversification potential. The compound's 6-methyl and 4-hydroxyl groups further influence regioselectivity and physicochemical properties of the resulting products .

Cross-Coupling Utility
Class-level inference
C5-Br enables Heck, Stille, Suzuki couplings; non-halogenated 6-methylpyrimidin-4-ol lacks reactive handle
Bromine required for C–C bond diversification at the 5-position
Inferred from halogenated pyrimidine class behavior
Medicinal Chemistry Cross-Coupling Library Synthesis

Radiofluorination for PET Tracer Development

The 5-bromo-6-methyl substitution pattern of this pyrimidinol enables efficient radiofluorination, making it a valuable intermediate for the synthesis of PET tracers targeting neurological disorders . While specific yield data is proprietary, the claim of 'efficient radiofluorination' suggests a practical advantage over other halogenated pyrimidines lacking this specific substitution pattern, which may require harsher conditions or provide lower radiochemical yields.

PET Tracer Precursor
Data to verify
Reported efficient radiofluorination for [18F]-labeling of CNS-targeting ligands
May facilitate PET tracer development for neurological targets
Proprietary data; independent validation recommended
PET Imaging Radiochemistry Fluorine-18 Labeling

5-Bromo-6-methylpyrimidin-4-OL: Application Scenarios


Medicinal Chemistry Library Synthesis

5-Bromo-6-methylpyrimidin-4-OL is optimally employed as a core monomer for constructing diverse 4-substituted pyrimidine libraries through Heck, Stille, and Suzuki reactions . The C5-Br site provides a reliable handle for palladium-catalyzed C–C bond formation, enabling rapid exploration of chemical space for hit-to-lead optimization in drug discovery programs.

Large-Scale Pyrimidine Intermediate Synthesis

The established scalable synthetic route with a 63% yield on a 100-gram scale makes this compound a practical choice for process chemistry groups requiring multi-gram to kilogram quantities of 5-bromo-6-methylpyrimidin-4-OL as an advanced intermediate .

CNS PET Tracer Radiofluorination

The specific 5-bromo-6-methyl substitution pattern facilitates efficient [18F]-fluorination, making this compound a preferred precursor for developing PET tracers targeting σ1 receptors and other neurological targets .

Agrochemical Intermediate for Herbicides & Fungicides

As a halogenated pyrimidine, 5-Bromo-6-methylpyrimidin-4-OL serves as a building block for the synthesis of bioactive heterocycles with herbicidal and fungicidal properties. Its intermediate physical properties and reactivity profile position it favorably for optimizing the physicochemical characteristics of crop protection agents .

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
C5-Br cross-coupling handle
Library diversification efficiency
Large-Scale Intermediate Synthesis
Reported scalable route
Process robustness and reproducibility
CNS PET Tracer Radiofluorination
Substitution pattern for [18F]-fluorination
Radiochemical yield and purity
Agrochemical Intermediate
Halogenated pyrimidine core
Physicochemical optimization for bioactivity

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